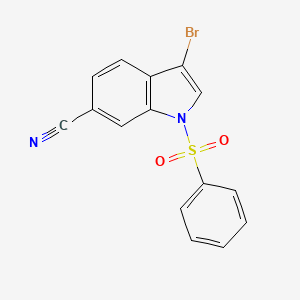
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is an organic compound with a complex structure that includes a bromine atom, a phenylsulfonyl group, and a carbonitrile group attached to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 1-(phenylsulfonyl)-1H-indole followed by the introduction of a carbonitrile group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and the use of automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine or carbonitrile groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups in place of the bromine atom.
Applications De Recherche Scientifique
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine and phenylsulfonyl groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzenesulfonyl-3-bromo-1H-indole: Similar structure but lacks the carbonitrile group.
3-Bromo-1-(phenylsulfonyl)indole: Similar but without the carbonitrile group.
1-(Phenylsulfonyl)-1H-indole-6-carbonitrile: Similar but without the bromine atom.
Uniqueness
3-Bromo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is unique due to the presence of both the bromine and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H9BrN2O2S |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-bromoindole-6-carbonitrile |
InChI |
InChI=1S/C15H9BrN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |
Clé InChI |
PKBYJEAJMBJXAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


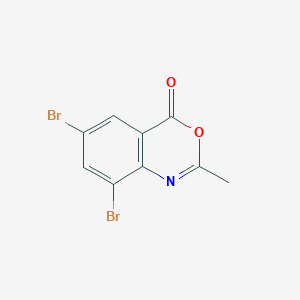
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)

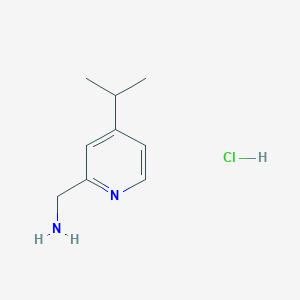
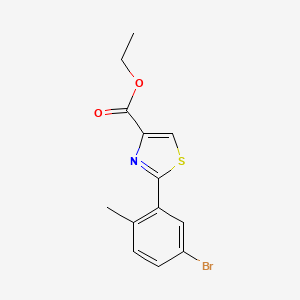

![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
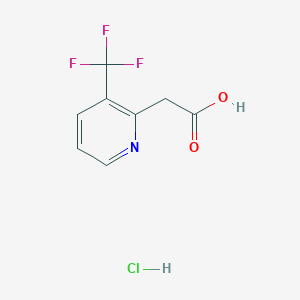
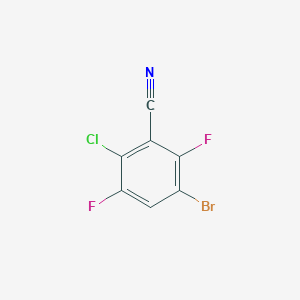
![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)

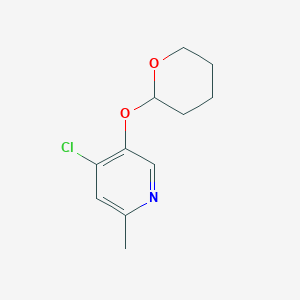
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)

